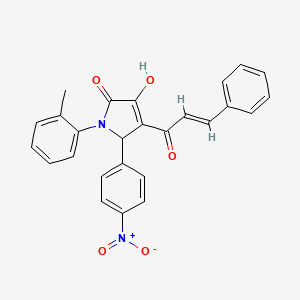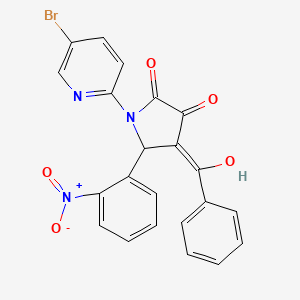
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide
Vue d'ensemble
Description
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide, also known as IPPB, is an organic compound that belongs to the class of piperidinecarboxamides. It is a white powder that is usually used in scientific research for its pharmacological properties. IPPB has been found to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and pain management.
Mécanisme D'action
The exact mechanism of action of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide is not fully understood. However, it has been proposed that 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDAC activity by 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide leads to the hyperacetylation of histones, resulting in the activation of gene transcription. This, in turn, leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide also induces the differentiation of cancer cells, leading to a decrease in their malignant properties. In animal models of neurodegenerative diseases, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to reduce oxidative stress and inflammation, leading to neuroprotection. Additionally, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly potent compound with significant pharmacological effects. 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide is also stable and can be easily synthesized in large quantities. However, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, there is limited information available on its toxicity and safety profile.
Orientations Futures
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has significant potential for use in the development of novel therapeutics for various diseases. Future research should focus on elucidating the exact mechanism of action of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide and its effects on gene transcription. Additionally, further studies are needed to assess the toxicity and safety profile of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide. Further research is also needed to investigate the potential of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide as a therapeutic agent in other diseases, such as inflammatory disorders and infectious diseases.
Applications De Recherche Scientifique
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to have analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
N-phenyl-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)27-20-12-6-8-17(14-20)21(25)18-9-7-13-24(15-18)22(26)23-19-10-4-3-5-11-19/h3-6,8,10-12,14,16,18H,7,9,13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRSEOIZVTJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



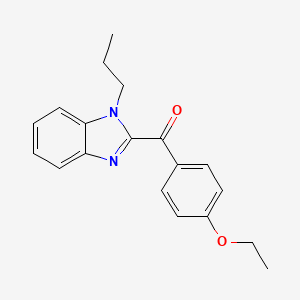
![1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917875.png)
![3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide](/img/structure/B3917883.png)
![2-(1-methyl-1H-pyrazol-4-yl)-4-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]quinoline](/img/structure/B3917899.png)
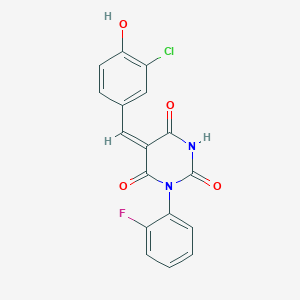
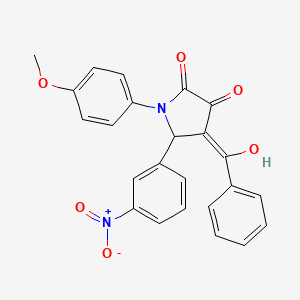
![N~1~-(sec-butyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3917929.png)
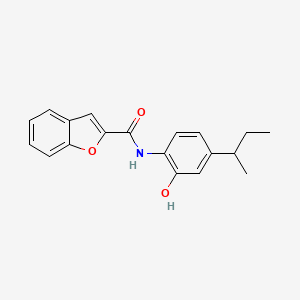
![6-methyl-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B3917944.png)
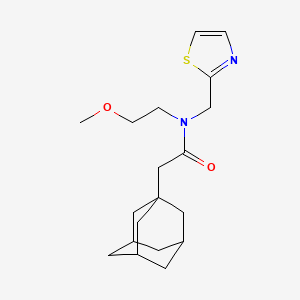

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B3917966.png)
